molecular formula C17H12ClF4N3O6 B4376795 [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2-CHLORO-5-NITROPHENOXY)METHYL]-2-FURYL}METHANONE

[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2-CHLORO-5-NITROPHENOXY)METHYL]-2-FURYL}METHANONE

Cat. No.: B4376795
M. Wt: 465.7 g/mol
InChI Key: IKLKKHXJBNAFRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2-CHLORO-5-NITROPHENOXY)METHYL]-2-FURYL}METHANONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a furoyl group, a pyrazol-5-ol moiety, and multiple halogen substituents. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2-CHLORO-5-NITROPHENOXY)METHYL]-2-FURYL}METHANONE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the furoyl and pyrazol intermediates, followed by their coupling to form the final product. Key steps include:

    Preparation of the furoyl intermediate: This involves the reaction of 2-furoic acid with appropriate reagents to introduce the chloro and nitro substituents.

    Synthesis of the pyrazol intermediate:

    Coupling reaction: The final step involves the coupling of the furoyl and pyrazol intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2-CHLORO-5-NITROPHENOXY)METHYL]-2-FURYL}METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furoyl and pyrazol moieties.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can yield various substituted derivatives.

Scientific Research Applications

[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2-CHLORO-5-NITROPHENOXY)METHYL]-2-FURYL}METHANONE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2-CHLORO-5-NITROPHENOXY)METHYL]-2-FURYL}METHANONE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways: The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-{5-[(2-chloro-5-nitrophenoxy)methyl]-2-furoyl}-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol
  • 1-{5-[(2-chloro-5-nitrophenoxy)methyl]-2-furoyl}-3,5-bis(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Uniqueness

[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2-CHLORO-5-NITROPHENOXY)METHYL]-2-FURYL}METHANONE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[5-[(2-chloro-5-nitrophenoxy)methyl]furan-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF4N3O6/c18-10-3-1-8(25(28)29)5-13(10)30-7-9-2-4-12(31-9)15(26)24-17(27,16(21)22)6-11(23-24)14(19)20/h1-5,14,16,27H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLKKHXJBNAFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)[N+](=O)[O-])Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF4N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2-CHLORO-5-NITROPHENOXY)METHYL]-2-FURYL}METHANONE
Reactant of Route 2
Reactant of Route 2
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2-CHLORO-5-NITROPHENOXY)METHYL]-2-FURYL}METHANONE
Reactant of Route 3
Reactant of Route 3
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2-CHLORO-5-NITROPHENOXY)METHYL]-2-FURYL}METHANONE
Reactant of Route 4
Reactant of Route 4
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2-CHLORO-5-NITROPHENOXY)METHYL]-2-FURYL}METHANONE
Reactant of Route 5
Reactant of Route 5
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2-CHLORO-5-NITROPHENOXY)METHYL]-2-FURYL}METHANONE
Reactant of Route 6
Reactant of Route 6
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2-CHLORO-5-NITROPHENOXY)METHYL]-2-FURYL}METHANONE

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